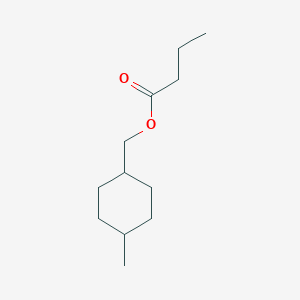

(4-Methylcyclohexyl)methyl butanoate

Beschreibung

(4-Methylcyclohexyl)methyl butanoate is an ester compound characterized by a cyclohexane ring substituted with a methyl group at the 4-position, linked to a butanoate ester group. Its molecular structure combines the lipophilic cyclohexyl moiety with the polar ester functionality, making it relevant in applications requiring controlled volatility or stability, such as fragrances, agrochemicals, or pharmaceutical intermediates.

Eigenschaften

CAS-Nummer |

63141-27-5 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

(4-methylcyclohexyl)methyl butanoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-12(13)14-9-11-7-5-10(2)6-8-11/h10-11H,3-9H2,1-2H3 |

InChI-Schlüssel |

MYNVCWHTOWCQQH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)OCC1CCC(CC1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing esters, including (4-Methylcyclohexyl)methyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction typically involves the use of a carboxylic acid and an alcohol under acidic conditions to form the ester . Another method involves the reaction of acid anhydrides with alcohols .

Industrial Production Methods

Industrial production of esters often involves the use of catalysts to speed up the reaction and increase yield. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylcyclohexyl)methyl butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water and an acid or base catalyst.

Reduction: Common reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.

Transesterification: Often carried out using an alcohol and a catalyst such as sodium methoxide.

Major Products Formed

Hydrolysis: Forms the corresponding carboxylic acid and alcohol.

Reduction: Produces primary alcohols.

Transesterification: Results in the formation of a new ester and alcohol.

Wissenschaftliche Forschungsanwendungen

(4-Methylcyclohexyl)methyl butanoate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism of action of (4-Methylcyclohexyl)methyl butanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize (4-methylcyclohexyl)methyl butanoate, we compare it with structurally or functionally related esters, focusing on volatility, biological activity, and environmental behavior.

Table 1: Structural Comparison of Key Esters

Key Findings

Volatility and Structural Impact: The cyclohexyl group in (4-methylcyclohexyl)methyl butanoate reduces volatility compared to linear esters like methyl butanoate, which is highly volatile and prevalent in fruit aromas . Branched esters (e.g., butyl butanoate) exhibit lower volatility, aligning with their use in sustained-release applications .

Biological Activity: Butyl butanoate and its analogs demonstrate nematicidal activity, suggesting that ester chain length and branching influence bioactivity. The cyclohexyl group in the target compound may enhance lipid membrane interactions, though this remains untested . Methyl butanoate’s role in plant signaling (e.g., ripening stages) highlights the importance of small esters in metabolic pathways, a trait less likely in bulkier analogs like (4-methylcyclohexyl)methyl butanoate .

Environmental Behavior: Oxygenated esters (e.g., methyl butanoate) are efficiently removed in biofilters, but cyclohexyl-containing esters may persist due to hydrophobicity . Steric hindrance in analogs like methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate further reduces biodegradability, suggesting similar challenges for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.